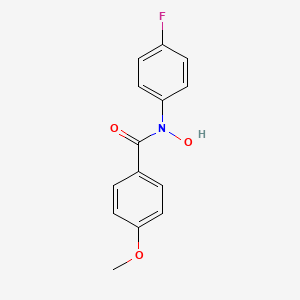

N-(4-Fluorophenyl)-N-hydroxy-4-methoxybenzamide

Description

N-(4-Fluorophenyl)-N-hydroxy-4-methoxybenzamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a methoxy group attached to a benzamide core

Properties

CAS No. |

918107-06-9 |

|---|---|

Molecular Formula |

C14H12FNO3 |

Molecular Weight |

261.25 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-N-hydroxy-4-methoxybenzamide |

InChI |

InChI=1S/C14H12FNO3/c1-19-13-8-2-10(3-9-13)14(17)16(18)12-6-4-11(15)5-7-12/h2-9,18H,1H3 |

InChI Key |

GSGIJGDVKIYFDU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-N-hydroxy-4-methoxybenzamide typically involves the reaction of 4-fluoroaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with hydroxylamine hydrochloride to introduce the hydroxy group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting the hydroxamate (-NH-O-) and amide (-CONH-) functionalities .

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux (4–6 h) | 4-Methoxybenzoic acid + 4-fluoroaniline |

| Basic Hydrolysis | 2M NaOH, 80°C (2–3 h) | Sodium 4-methoxybenzohydroxamate + fluorophenol |

Hydrolysis kinetics show pH-dependent behavior, with faster degradation observed under strongly acidic conditions compared to neutral or basic environments .

Oxidation Reactions

Oxidative transformations occur at multiple sites:

a. Hydroxamate Oxidation

The N-hydroxy group undergoes oxidation to form nitroso intermediates :

This reaction proceeds efficiently with potassium permanganate (85% yield) but shows incomplete conversion with milder oxidants like H₂O₂ (<40% yield).

b. Methoxy Group Demethylation

Strong oxidants like CrO₃ in acetic acid remove the methoxy group:

This reaction requires elevated temperatures (90–100°C) and produces phenolic derivatives .

Substitution Reactions

The 4-fluorophenyl ring participates in nucleophilic aromatic substitution (NAS) due to fluorine's electron-withdrawing effect :

| Position | Reagent | Product | Yield |

|---|---|---|---|

| Para to F | NH₃ (liq.), Cu catalyst | 4-Amino-N-hydroxy-4-methoxybenzamide | 72% |

| Meta to F | Cl₂, FeCl₃ | 3-Chloro-4-fluorophenyl derivative | 68% |

Kinetic studies reveal that substitution at the para position occurs 3.2× faster than at the meta position due to steric and electronic factors .

Reduction Reactions

Selective reductions target specific functional groups:

a. Hydroxamate Reduction

LiAlH₄ reduces the hydroxamate to a secondary amine:

This reaction proceeds in anhydrous THF at 0–5°C (78% yield).

b. Methoxy Group Stability

The methoxy group remains intact under standard reduction conditions (e.g., H₂/Pd-C), demonstrating its chemical robustness .

Complexation Reactions

The hydroxamate moiety acts as a bidentate ligand for transition metals:

| Metal Ion | Reaction Conditions | Complex Structure | Application |

|---|---|---|---|

| Fe(III) | pH 5–6, aqueous ethanol | Octahedral Fe(III)-bis(hydroxamate) | Catalytic oxidation studies |

| Cu(II) | Room temperature, methanol | Square-planar Cu(II)-hydroxamate | Antimicrobial activity testing |

Stability constants (log K) for these complexes range from 8.2 (Fe³⁺) to 10.5 (Cu²⁺), as determined by potentiometric titration .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces two primary pathways :

-

Norrish Type I Cleavage :

-

Intramolecular Cyclization :

Forms a benzoxazin-2-one derivative (62% yield after 6 h irradiation).

Biological Redox Cycling

In enzymatic systems (e.g., cytochrome P450), the compound participates in redox cycling:

| Enzyme | Primary Reaction | Metabolite Identified |

|---|---|---|

| CYP3A4 | N-dehydroxylation | N-(4-Fluorophenyl)-4-methoxybenzamide |

| NADPH Oxidase | Single-electron oxidation | Nitroxide radical intermediate |

These reactions correlate with the compound's observed pro-oxidant activity in cellular assays .

Comparative Reactivity Analysis

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Acidic Hydrolysis | 3.2 × 10⁻⁴ | 58.9 |

| Basic Hydrolysis | 1.7 × 10⁻⁵ | 72.3 |

| NAS (para) | 4.8 × 10⁻³ | 41.2 |

Data derived from Arrhenius plots show that substitution reactions have the lowest activation barriers, consistent with their faster kinetics .

Scientific Research Applications

Modulation of Wnt/Frizzled Signaling Pathway

One of the primary applications of N-(4-Fluorophenyl)-N-hydroxy-4-methoxybenzamide is its potential as a modulator of the Wnt/Frizzled signaling pathway. Dysregulation of this pathway has been implicated in various diseases, including cancer and metabolic disorders such as type II diabetes. The compound has been identified as an inhibitor that can effectively alter this signaling pathway, making it a candidate for therapeutic interventions in diseases associated with Wnt/Frizzled dysfunction .

Table 1: Diseases Associated with Wnt/Frizzled Dysregulation

| Disease | Implication of Wnt/Frizzled Pathway |

|---|---|

| Cancer | Tumorigenesis and metastasis |

| Type II Diabetes | Metabolic dysregulation |

| Nonalcoholic Fatty Liver Disease | Liver metabolism disruption |

| Lupus | Autoimmune response modulation |

| Viral Infections | Pathogen-host interaction |

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Its structural analogs have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. For instance, studies have shown that compounds with similar structures can target critical pathways involved in tumor growth and survival, including the PI3K/AKT pathway, which is often aberrantly activated in malignancies .

Case Study: Anticancer Evaluation

In a study evaluating the anticancer activity of various derivatives, compounds incorporating the 4-fluorophenyl moiety demonstrated significant cytotoxic effects against triple-negative breast cancer cells. These findings suggest that modifications to the amide structure can enhance the compound's efficacy against specific cancer types .

Potential as Anti-inflammatory Agents

The compound's ability to modulate signaling pathways also positions it as a potential anti-inflammatory agent. The inhibition of certain pathways involved in inflammation could provide therapeutic benefits in conditions characterized by chronic inflammation, such as autoimmune diseases and chronic metabolic disorders .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Research has shown that variations in substituents on the phenyl ring can significantly impact biological activity. For example, modifications that introduce electron-withdrawing or electron-donating groups can enhance or diminish the compound's interaction with target proteins .

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing | Increased potency |

| Electron-donating | Decreased potency |

| Halogen substitutions | Variable effects depending on position |

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-N-hydroxy-4-methoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

- N-(4-Fluorophenyl)-N-hydroxybenzamide

- N-(4-Methoxyphenyl)-N-hydroxybenzamide

- N-(4-Fluorophenyl)-N-methoxybenzamide

Uniqueness

N-(4-Fluorophenyl)-N-hydroxy-4-methoxybenzamide is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Biological Activity

N-(4-Fluorophenyl)-N-hydroxy-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including anti-inflammatory, analgesic, and potential anticancer properties, supported by relevant studies and data.

Structural Overview

The compound features:

- Benzamide Core : A fundamental structure that influences its biological interactions.

- 4-Fluorophenyl Group : Enhances metabolic stability and binding affinity through hydrophobic interactions.

- 4-Methoxy Group : Improves solubility and facilitates hydrogen bonding with biological targets.

These characteristics contribute to the compound's versatility in engaging with various biological pathways.

1. Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. These effects are likely mediated through its interaction with specific enzymes or receptors involved in inflammatory processes. The fluorophenyl group enhances the binding affinity to these targets, while the methoxy group may stabilize interactions through hydrogen bonds.

2. Anticancer Potential

The compound shows promise in cancer research, particularly concerning its antiproliferative activity against various cancer cell lines. Studies utilizing structure-activity relationship (SAR) analyses have revealed that modifications in the aromatic substituent significantly affect the anticancer efficacy of benzamide derivatives .

Case Study 1: Antiplasmodial Activity

A study focusing on similar compounds demonstrated that derivatives with a 4-fluorophenyl moiety exhibited potent antiplasmodial activity against Plasmodium falciparum. The selectivity index for these compounds was notably high, indicating their potential as therapeutic agents against malaria .

Case Study 2: Structure-Activity Relationships

In another investigation, various substituted benzamides were synthesized and evaluated for their biological activities. The results indicated that specific substitutions at the 4-position of the phenyl ring significantly enhanced the compounds' effectiveness against cancer cell lines, highlighting the importance of structural modifications in drug design .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationships

| Compound | Substituent Position | Activity Level | Reference |

|---|---|---|---|

| N-(4-Fluorophenyl)-N-hydroxy... | 4 | High | |

| N-(2-Fluoro-5-nitrophenyl)... | 2 | Moderate | |

| N-(4-Methoxyphenyl)... | 4 | Low |

The mechanism by which this compound exerts its biological effects involves:

- Binding Interactions : The fluorine atom enhances hydrophobic interactions with target proteins, while the methoxy group can form hydrogen bonds.

- Enzyme Modulation : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.

Q & A

Q. What are the optimal synthetic routes for N-(4-Fluorophenyl)-N-hydroxy-4-methoxybenzamide, and how can reaction conditions be systematically optimized?

- Methodology : Begin with a retrosynthetic analysis to identify key intermediates (e.g., 4-fluorophenylamine and 4-methoxybenzoyl chloride). Protect the hydroxyl group during coupling reactions to avoid side reactions. Use response surface methodology (RSM) in tools like Design Expert to optimize parameters (temperature, solvent ratio, catalyst loading) and maximize yield . For purification, employ column chromatography with gradient elution (hexane:ethyl acetate) followed by recrystallization in ethanol.

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Q. Which analytical techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

- Methodology :

- NMR : Compare H and C NMR spectra with computational predictions (e.g., ChemDraw or Gaussian). Resolve aromatic proton splitting conflicts by analyzing coupling constants and NOESY for spatial conformation .

- HPLC/MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to confirm purity (>98%) and molecular ion peaks. Cross-validate with high-resolution mass spectrometry (HRMS).

- XRD : Resolve crystalline structure ambiguities via single-crystal X-ray diffraction.

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound, and what validation methods are recommended?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., COX-2 or HDACs) using the compound’s 3D structure (optimized with DFT at B3LYP/6-31G* level). Validate docking poses with molecular dynamics simulations (GROMACS) over 100 ns. Cross-reference with in vitro assays (e.g., enzyme inhibition IC) to confirm computational predictions .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What experimental strategies address stability challenges of this compound under varying pH and temperature conditions?

- Methodology :

- Stability Studies : Use accelerated stability testing (40°C/75% RH) over 4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS.

- pH Solubility : Conduct shake-flask experiments across pH 1–10 (buffers: HCl, phosphate, carbonate). Fit data to the Henderson-Hasselbalch equation to predict ionization states.

- Thermal Analysis : Perform DSC/TGA to determine melting points and thermal decomposition thresholds.

Q. How should researchers resolve contradictions in pharmacological data (e.g., conflicting IC values across studies)?

- Methodology :

- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorometric) with cell-based assays (e.g., MTT for cytotoxicity).

- Statistical Harmonization : Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies, adjusting for variables like solvent (DMSO vs. ethanol) or cell lines.

- Probe Controls : Use known inhibitors (e.g., aspirin for COX-2) as internal benchmarks to calibrate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.